molecular formula C15H24O3 B14342282 3-(Dibutoxymethyl)phenol CAS No. 103517-20-0

3-(Dibutoxymethyl)phenol

Cat. No.: B14342282
CAS No.: 103517-20-0
M. Wt: 252.35 g/mol
InChI Key: IUXZUNCWAUKLDT-UHFFFAOYSA-N
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Description

3-(Dibutoxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutoxymethyl)phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction. This involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For example, starting with a halogenated phenol, the dibutoxymethyl group can be introduced using appropriate reagents under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones, which are oxidized derivatives of phenols . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, potassium nitrosodisulfonate.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

3-(Dibutoxymethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibutoxymethyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dibutoxymethyl)phenol is unique due to the presence of the dibutoxymethyl group, which enhances its solubility and reactivity compared to simpler phenols. This makes it more versatile for various applications in research and industry.

Properties

CAS No.

103517-20-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

3-(dibutoxymethyl)phenol

InChI

InChI=1S/C15H24O3/c1-3-5-10-17-15(18-11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,15-16H,3-6,10-11H2,1-2H3

InChI Key

IUXZUNCWAUKLDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC(=CC=C1)O)OCCCC

Origin of Product

United States

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